4-[(2-Methoxyethyl)(methyl)amino]benzoic acid
Description
4-[(2-Methoxyethyl)(methyl)amino]benzoic acid is a benzoic acid derivative featuring a substituted amino group at the para position. The molecule contains a 2-methoxyethyl and a methyl group attached to the nitrogen atom, forming a tertiary amine. This structural motif is critical for modulating physicochemical properties such as solubility, acidity, and bioavailability.
- Aminoalkylation: Reaction of 4-aminobenzoic acid with alkylating agents like methoxyethyl halides or epoxides .
- Coupling Reactions: Use of chloroacetyl chloride or isocyanate derivatives to introduce heterocyclic or carbamate groups .
- Esterification/Hydrolysis: Conversion of ester precursors (e.g., methyl esters) to carboxylic acids under acidic or basic conditions .
Properties
IUPAC Name |
4-[2-methoxyethyl(methyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(7-8-15-2)10-5-3-9(4-6-10)11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNNSVNNEVOASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Methoxyethyl)(methyl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-methoxyethyl chloride and methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 4-aminobenzoic acid attacks the electrophilic carbon of the 2-methoxyethyl chloride and methyl iodide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Methoxyethyl)(methyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[(2-Methoxyethyl)(methyl)amino]benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Methoxyethyl)(methyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key properties of 4-[(2-Methoxyethyl)(methyl)amino]benzoic acid with structurally related benzoic acid derivatives:
Key Observations :
- Solubility: The methoxyethyl group in the target compound enhances hydrophilicity compared to phenylcarbamoyl or thiazolidinone substituents .
- Acidity: Electron-withdrawing groups (e.g., thiazolidinone) lower the pKa of the carboxylic acid, increasing ionization and aqueous solubility .
- Bioactivity: Thiazolidinone and phenylcarbamoyl derivatives exhibit potent insecticidal activity, suggesting that bulky substituents improve target binding .
Insecticidal Activity
- Thiosemicarbazide Derivatives: 4-[(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]benzoic acid (LC50: 8 ppm) outperforms phenylcarbamoyl analogues (LC50: 12 ppm) due to the thiazolidinone ring’s electron-deficient nature, enhancing interaction with insect neuronal receptors .
- Urea/Thiourea Analogues: Replacement of the methoxyethyl group with thiourea (e.g., 4-[(benzoylcarbamothioyl)amino]benzoic acid) increases lipophilicity, improving penetration through insect cuticles .
Anticancer Potential
- Steroidal Esters: 4-Methyl-3-bis(2-chloroethyl)aminobenzoic acid (4-Me-CABA) conjugated with steroids shows enhanced antileukemic activity compared to the parent alkylating agent. The NH-CO group in axial conformation is critical for DNA cross-linking efficiency .
Anti-Inflammatory Activity
- Coumarin Derivatives: 4-[(E)-(Coumarinylmethylidene)amino]benzoic acid derivatives exhibit anti-inflammatory effects via COX-2 inhibition, with the coumarin moiety contributing to π-π stacking interactions in the enzyme’s active site .
Critical Analysis and Contradictions
- Bioactivity vs. Toxicity : While steroidal esters of 4-Me-CABA show improved antileukemic activity, their cytotoxicity profiles vary significantly depending on substituent conformation . This contrasts with insecticidal derivatives, where increased lipophilicity universally enhances efficacy .
- Synthetic Feasibility : Ester derivatives (e.g., methyl esters) are often intermediates due to easier purification, but hydrolysis to carboxylic acids may reduce yields, as seen in .
Biological Activity
4-[(2-Methoxyethyl)(methyl)amino]benzoic acid, also known by its CAS number 868776-17-4, is a benzoic acid derivative that has garnered interest in various biological applications. This compound's unique structure allows it to interact with biological systems, potentially offering therapeutic benefits. This article explores its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoic acid core with a methoxyethyl and methyl amino substituent. Its chemical formula is , which contributes to its solubility and reactivity in biological environments.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : Research has indicated that derivatives of benzoic acid often exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, although specific data on its efficacy compared to other benzoic acid derivatives is limited .
- Cytotoxic Effects : In vitro studies have shown that some benzoic acid derivatives can induce apoptosis in cancer cells. For instance, related compounds have demonstrated cytotoxic effects on Hep-G2 and A2058 cell lines, suggesting potential applications in cancer therapy .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. Similar benzoic acid derivatives have been reported to inhibit neurolysin and angiotensin-converting enzyme (ACE), indicating that this compound could have similar properties.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with cellular receptors or enzymes, modulating their activity and leading to biological responses such as apoptosis in cancer cells or inhibition of microbial growth.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:
- Study on Antimicrobial Activity : A comparative analysis of various benzoic acid derivatives revealed that certain modifications enhance antimicrobial efficacy. The study highlighted that compounds with similar structures showed significant inhibition against Staphylococcus aureus and Escherichia coli .
- Cytotoxicity in Cancer Cell Lines : Another study focused on the cytotoxic effects of benzoic acid derivatives on human cancer cell lines. Compounds were tested at varying concentrations, revealing that some derivatives induced significant cell death while maintaining low toxicity in normal fibroblast cells.
Data Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
